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Compound of Interest

Compound Name: Sacibertinib

Cat. No.: B10830820

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trial data for Sacibertinib (formerly
Hemay022), a novel irreversible dual inhibitor of epidermal growth factor receptor (EGFR) and
human epidermal growth factor receptor 2 (HER2). The performance of Sacibertinib is
evaluated against other therapeutic alternatives for HER2-positive metastatic breast cancer,

supported by available experimental data.

Comparative Efficacy and Safety Analysis

The following tables summarize the quantitative data from clinical trials of Sacibertinib and its
therapeutic alternatives in patients with HER2-positive metastatic breast cancer. It is important
to note that these trials were not head-to-head comparisons and patient populations may have
varied in terms of prior treatments and hormone receptor status.

Table 1: Efficacy of Sacibertinib and Comparator Therapies in HER2-Positive Metastatic
Breast Cancer

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b10830820?utm_src=pdf-interest
https://www.benchchem.com/product/b10830820?utm_src=pdf-body
https://www.benchchem.com/product/b10830820?utm_src=pdf-body
https://www.benchchem.com/product/b10830820?utm_src=pdf-body
https://www.benchchem.com/product/b10830820?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Median .
. Median
Progressio
o . Overall Overall
Treatment Clinical Patient n-Free )
. . . Response ) Survival
Regimen Trial Population Survival
Rate (ORR) (0S)
(PFS)
(months)
(months)
Sacibertinib + ER+/HER2+
_ NCT0247653 _
Endocrine metastatic 31.4% 9.0 Not Reported
9 (Phase 1b)
Therapy breast cancer
HR+/HER2+
Trastuzumab )
] SYSUCC-002 metastatic
+ Endocrine Not Reported  19.2 Not Reported
(Phase 3) breast cancer
Therapy o
(first-line)
Previously
o treated
Lapatinib + EGF100151
o HER2+ 22% 8.4 17.2
Capecitabine (Phase 3)
advanced
breast cancer
=2 prior
HER2-
Neratinib + NALA (Phase  directed
o ] 33% 8.8 (mean) 24.0 (mean)
Capecitabine  3) regimens for
metastatic
disease
Previously
o treated
Tucatinib +
HER2+
Trastuzumab HER2CLIMB ) 47.3% 9.9 (CNS-
metastatic ) ] 21.6
+ (Phase 2) (intracranial) PFS)
o breast cancer
Capecitabine ) )
(with brain
metastases)
Trastuzumab DESTINY- Heavily 60.9% 19.4 29.1
Deruxtecan BreastO1 pretreated
(T-DXd) (Phase 2) HER2+
© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

metastatic

breast cancer

Table 2: Key Safety and Tolerability Data
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Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited in this guide.

Sacibertinib: Phase 1b Study (NCT02476539)

o Study Design: An open-label, single-arm, phase 1b study.
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» Patient Population: Patients with estrogen receptor (ER)-positive, HER2-positive metastatic
breast cancer who have relapsed and are not candidates for curative therapy.

» Treatment Regimen: Sacibertinib administered orally in combination with endocrine therapy.
The study evaluated doses ranging from 400 mg to 500 mg daily.

e Primary Outcome Measures: Safety and tolerability of the combination therapy.

e Secondary Outcome Measures: Overall response rate (ORR), disease control rate (DCR),
clinical benefit rate (CBR), and progression-free survival (PFS).

Trastuzumab + Endocrine Therapy: SYSUCC-002
(NCT01950182)

o Study Design: An open-label, non-inferiority, phase 3, randomized, controlled trial.

» Patient Population: Patients with hormone receptor-positive and HER2-positive histologically
confirmed advanced breast cancer.

o Treatment Regimen: Patients were randomly assigned to receive either trastuzumab plus
chemotherapy or trastuzumab plus endocrine therapy.

e Primary Outcome Measure: Progression-free survival (PFS).

Lapatinib + Capecitabine: EGF100151

e Study Design: A phase 3, randomized, open-label trial.

» Patient Population: Women with HER2-positive metastatic breast cancer who had
progressed after treatment with anthracyclines, taxanes, and trastuzumab.

o Treatment Regimen: Patients were randomized to receive either lapatinib (1,250 mg/day)
plus capecitabine (2,000 mg/m2/day on days 1-14 of a 21-day cycle) or capecitabine
monotherapy (2,500 mg/m3/day on days 1-14 of a 21-day cycle).

e Primary Outcome Measure: Time to progression.

Neratinib + Capecitabine: NALA (NCT01808573)
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Study Design: A multinational, randomized, open-label, phase 3 trial.

Patient Population: Patients with stage IV HER2-positive metastatic breast cancer who had
received at least two prior HER2-directed regimens for metastatic disease.

Treatment Regimen: Patients were randomized to receive either neratinib plus capecitabine
or lapatinib plus capecitabine.

Primary Outcome Measures: Progression-free survival (PFS) and overall survival (OS).

Tucatinib + Trastuzumab + Capecitabine: HER2CLIMB
(NCT02614794)

Study Design: An international, multicenter, randomized, double-blind, placebo-controlled
clinical trial.

Patient Population: Patients with HER2-positive metastatic breast cancer, including those
with brain metastases, previously treated with trastuzumab, pertuzumab, and trastuzumab
emtansine.

Treatment Regimen: Patients were randomized to receive tucatinib or placebo, in
combination with trastuzumab and capecitabine.

Primary Outcome Measures: Progression-free survival (PFS).

Trastuzumab Deruxtecan (T-DXd): DESTINY-Breast01
(NCT03248492)

Study Design: A phase 2, single-arm, open-label study.

Patient Population: Patients with HER2-positive metastatic breast cancer who had been
heavily pretreated, including with trastuzumab emtansine (T-DM1).

Treatment Regimen: Trastuzumab deruxtecan administered intravenously.

Primary Outcome Measure: Objective response rate (ORR).
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Signaling Pathways and Experimental Workflows
EGFR/HER2 Signaling Pathway

Sacibertinib exerts its therapeutic effect by inhibiting the EGFR and HER2 signaling pathways.
These pathways are critical regulators of cell growth, proliferation, and survival. In many
cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell division.
The diagram below illustrates the major downstream signaling cascades activated by EGFR
and HER2, including the PIBK/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.
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Caption: EGFR/HER2 signaling pathways and the inhibitory action of Sacibertinib.

Clinical Trial Workflow

The following diagram outlines a typical workflow for a clinical trial investigating a new cancer
therapeutic, from patient screening to data analysis.
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 To cite this document: BenchChem. [Sacibertinib in HER2-Positive Breast Cancer: A
Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830820#meta-analysis-of-sacibertinib-clinical-trial-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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